5-bromo-1-(bromomethyl)-2-methyl-3-nitrobenzene

Description

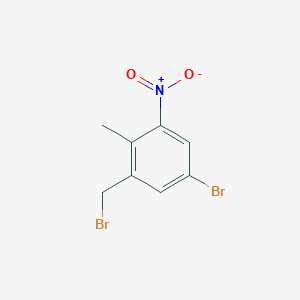

5-Bromo-1-(bromomethyl)-2-methyl-3-nitrobenzene is a poly-substituted benzene derivative with the molecular formula C₈H₆Br₂NO₂. The compound features four substituents on the aromatic ring:

- 1-position: Bromomethyl (–CH₂Br), a reactive alkyl halide group.

- 2-position: Methyl (–CH₃), an electron-donating alkyl group.

- 3-position: Nitro (–NO₂), a strong electron-withdrawing group.

- 5-position: Bromo (–Br), a halogen atom.

The presence of both electron-donating (methyl) and electron-withdrawing (nitro, bromomethyl) groups creates a complex electronic environment, influencing reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name |

5-bromo-1-(bromomethyl)-2-methyl-3-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2NO2/c1-5-6(4-9)2-7(10)3-8(5)11(12)13/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBDRDWYYZHMTGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])Br)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-(bromomethyl)-2-methyl-3-nitrobenzene typically involves the bromination of 2-methyl-3-nitrotoluene. The process can be carried out using bromine (Br2) in the presence of a suitable catalyst, such as iron (Fe) or aluminum bromide (AlBr3), under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are optimized to achieve high purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(bromomethyl)-2-methyl-3-nitrobenzene can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide (OH-), amine (NH2-), or thiolate (RS-).

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen (H2) in the presence of a catalyst (e.g., palladium on carbon, Pd/C).

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium thiolate (KSR) in polar solvents like ethanol or dimethyl sulfoxide (DMSO).

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under mild pressure and temperature conditions.

Oxidation: Potassium permanganate (KMnO4) in an aqueous or alkaline medium.

Major Products Formed

Nucleophilic Substitution: Formation of substituted derivatives like 5-hydroxy-1-(bromomethyl)-2-methyl-3-nitrobenzene.

Reduction: Formation of 5-bromo-1-(bromomethyl)-2-methyl-3-aminobenzene.

Oxidation: Formation of 5-bromo-1-(bromomethyl)-2-carboxy-3-nitrobenzene.

Scientific Research Applications

5-Bromo-1-(bromomethyl)-2-methyl-3-nitrobenzene has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: Potential precursor for the development of brominated aromatic compounds with biological activity, such as antimicrobial or anticancer agents.

Material Science: Utilized in the preparation of functional materials, including polymers and dyes, due to its brominated structure.

Mechanism of Action

The mechanism of action of 5-bromo-1-(bromomethyl)-2-methyl-3-nitrobenzene depends on its chemical reactivity and the specific application. For instance, in medicinal chemistry, the compound may interact with biological targets through electrophilic aromatic substitution, where the bromine atoms act as leaving groups, allowing the compound to form covalent bonds with nucleophilic sites on biomolecules. The nitro group can also participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Substituent Variations at Position 1

The bromomethyl group at position 1 distinguishes the target compound from analogs with alternative substituents:

- 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene (): Position 1: Chloro (–Cl) instead of bromomethyl. Impact: Chloro is smaller and less reactive in nucleophilic substitutions compared to bromomethyl.

Substituent Variations at Position 2

The methyl group at position 2 contrasts with:

Positional Isomerism

Compounds with similar substituents but differing positions highlight steric and electronic effects:

- 1-Bromo-3-methyl-5-nitrobenzene (): Substituents at positions 1 (Br), 3 (CH₃), and 5 (NO₂).

- 1-Bromo-4-methyl-2-nitrobenzene (): Substituents at positions 1 (Br), 2 (NO₂), and 4 (CH₃). Impact: The nitro group at position 2 directs electrophiles to position 5 (meta to nitro), whereas in the target compound, nitro at position 3 directs reactions to position 6 .

Physicochemical and Reactivity Comparisons

Table 1: Structural and Molecular Properties

Key Observations:

Molecular Weight : The target compound has the highest molecular weight due to two bromine atoms.

Reactivity: Bromomethyl at position 1 enhances nucleophilic substitution reactivity compared to chloro or ethoxy groups.

Solubility : Ethoxy-containing analogs (e.g., ) exhibit higher polarity and solubility in alcohols compared to the target compound.

Biological Activity

5-Bromo-1-(bromomethyl)-2-methyl-3-nitrobenzene is a brominated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies.

Chemical Structure and Properties

The compound features a nitro group, two bromine substituents, and a methyl group attached to a benzene ring. The presence of these functional groups significantly influences its reactivity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Aromatic Substitution : The bromine atoms can act as leaving groups, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules.

- Redox Reactions : The nitro group can be reduced to form reactive intermediates that may interact with cellular components, contributing to its antimicrobial and anticancer activities.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, the reduction of the nitro group can lead to the formation of reactive intermediates that target bacterial cell walls or DNA, inhibiting growth.

Anticancer Activity

The compound's structure suggests potential anticancer properties. Studies have shown that brominated aromatic compounds can interfere with tubulin polymerization and induce oxidative stress in cancer cells, leading to cell death .

Case Studies

-

Antimicrobial Activity Study :

- Objective : To evaluate the antimicrobial efficacy of brominated nitrobenzene derivatives.

- Method : In vitro assays against various bacterial strains.

- Results : Compounds demonstrated a minimum inhibitory concentration (MIC) in the low micromolar range, indicating strong antimicrobial properties.

- Anticancer Activity Evaluation :

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | High | Electrophilic substitution, redox reactions |

| 1-(Benzyloxy)-5-bromo-2-methyl-3-nitrobenzene | High | Moderate | Nitro group reduction |

| 4-Bromo-2-methyl-1-nitrobenzene | Low | Low | Limited reactivity due to fewer substituents |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.